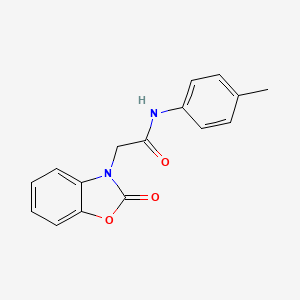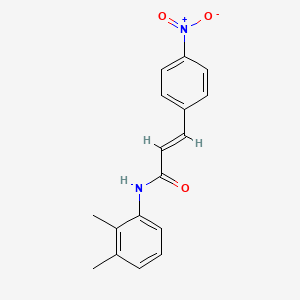![molecular formula C13H11N3O4S B5778222 N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAT is a thiosemicarbazide derivative that has been synthesized using various methods and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is not fully understood. However, several studies have suggested that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported to have several biochemical and physiological effects. One of the significant effects is its ability to inhibit the activity of HDACs. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce cell cycle arrest and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. However, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has some limitations, including its low solubility in water, which makes it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. One of the significant areas of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Additionally, studies are needed to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide in treating other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide is a thiosemicarbazide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been synthesized using various methods and has shown promising results in several studies. It has been reported to inhibit the activity of HDACs, which makes it a potential therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide and investigate its potential in treating other diseases.
Méthodes De Synthèse
The synthesis of N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been reported using several methods, including the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of triethylamine. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide. Another method involves the reaction of 2-thiophene carboxylic acid hydrazide with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The product obtained was then treated with thiosemicarbazide in ethanol to yield N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide.
Applications De Recherche Scientifique
N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-tumor activity. Several studies have reported that N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-12(14-15-13(18)11-2-1-7-21-11)8-9-3-5-10(6-4-9)16(19)20/h1-7H,8H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLWDDDYNDQJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Thiophene-2-carboxylic acid N'-[2-(4-nitro-phenyl)-acetyl]-hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)

![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)